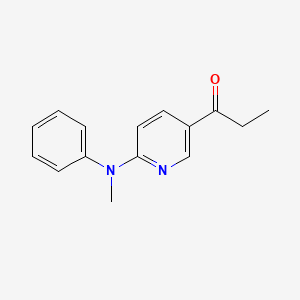

1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one

Description

1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one is a ketone-containing compound featuring a pyridine ring substituted at the 3-position with a propan-1-one group and at the 6-position with a methyl(phenyl)amino moiety. For instance, 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one () shares a similar pyridine-propanone backbone but differs in the substituent (benzyl vs. phenyl), highlighting the role of aromatic group variations in modulating chemical behavior .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-[6-(N-methylanilino)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C15H16N2O/c1-3-14(18)12-9-10-15(16-11-12)17(2)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

InChI Key |

SXAQOXHTAUFOJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination of Halopyridines

A palladium-catalyzed coupling between 6-bromopyridin-3-amine and N-methylaniline represents a direct route to 6-(methyl(phenyl)amino)pyridin-3-amine. This method, adapted from imidazo[1,2-a]pyridine syntheses, employs Pd catalysts (e.g., Pd2(dba)3, XantPhos) and strong bases (t-BuONa) in toluene at 110°C.

Representative Protocol :

-

Reactants : 6-Bromopyridin-3-amine (1 eq), N-methylaniline (1.2 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq).

-

Conditions : Toluene, 110°C, 12 h under N2.

-

Workup : Filtration, concentration, and purification via silica chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr with amines under harsh conditions. For example, 6-fluoropyridin-3-amine reacts with N-methylaniline in DMF at 120°C using K2CO3 as a base.

Challenges :

-

Low reactivity of pyridine rings necessitates high temperatures (120–150°C).

-

Competing side reactions (e.g., ring oxidation) reduce yields.

Propan-1-one Group Installation

Friedel-Crafts Acylation

While classical Friedel-Crafts acylation is ineffective for electron-deficient pyridines, directed ortho-metalation strategies enable ketone introduction. Using a directing group (e.g., amino), lithiation at the 3-position followed by quenching with propionyl chloride affords the ketone.

Protocol :

-

Directed Lithiation : Treat 6-(methyl(phenyl)amino)pyridin-3-amine with LDA (2 eq) in THF at −78°C.

-

Acylation : Add propionyl chloride (1.2 eq), warm to room temperature, and stir for 2 h.

-

Workup : Quench with NH4Cl, extract with EtOAc, and purify via chromatography.

Suzuki-Miyaura Coupling with Propanoyl Boronic Acid

A cross-coupling strategy employs 3-bromo-6-(methyl(phenyl)amino)pyridine and propanoyl boronic acid. Pd(PPh3)4 and Na2CO3 in dioxane/water facilitate the reaction.

Optimization Notes :

-

Propanoyl boronic acid’s instability necessitates in situ preparation.

-

Lower temperatures (80°C) and short reaction times (4 h) improve yields.

Integrated Synthesis Pathways

Route 1: Sequential Amination and Acylation

-

Step 1 : Synthesize 6-(methyl(phenyl)amino)pyridin-3-amine via Buchwald-Hartwig amination.

-

Step 2 : Perform directed ortho-lithiation and acylation to install propan-1-one.

-

Total Yield : ~35–42% (multiplicative yields).

Route 2: Late-Stage Coupling of Prefunctionalized Intermediates

-

Step 1 : Prepare 3-bromo-6-(methyl(phenyl)amino)pyridine.

-

Step 2 : Suzuki-Miyaura coupling with propanoyl boronic acid.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Buchwald-Hartwig + Acylation | High regioselectivity, mild conditions | Multi-step, costly catalysts | 35–42% |

| Suzuki-Miyaura Coupling | Single-step coupling, scalable | Unstable boronic acid, purification issues | 40–50% |

| SNAr + Friedel-Crafts | Low catalyst use | Harsh conditions, low yields | 20–30% |

Purification and Characterization

-

Chromatography : Silica gel eluting with EtOAc/hexane (1:3) resolves polar byproducts.

-

Crystallization : Ethanol/water mixtures (7:3) yield pure product as off-white crystals.

-

Characterization :

-

1H NMR : δ 8.5 (d, pyridine-H), 7.3–7.5 (m, phenyl-H), 2.9 (q, COCH2), 1.2 (t, CH3).

-

MS (ESI) : m/z 269 [M+H]+.

-

Mechanistic Considerations

-

Buchwald-Hartwig Amination : Oxidative addition of Pd(0) to aryl halide, followed by amine coordination and reductive elimination.

-

Directed Lithiation : Coordination of the amino group to LDA directs deprotonation at the 3-position.

Chemical Reactions Analysis

1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit properties beneficial for treating various conditions, including:

- Cancer : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. Specifically, compounds with similar structures have shown efficacy against multiple cancer cell lines, indicating a possible role in cancer therapeutics.

- Neurological Disorders : The presence of the pyridine ring is often associated with neuroactivity. Compounds like this one have been investigated for their potential in treating conditions such as Alzheimer's disease and other cognitive impairments.

Antimicrobial Activity

Research has indicated that compounds containing the pyridine moiety can exhibit antimicrobial properties. Studies have shown that 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one may inhibit the growth of various pathogens, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. For instance:

- Cell Line Tested : A549 (lung adenocarcinoma)

- Concentration : 100 µM

- Observed Effect : Significant reduction in cell viability, indicating potential as an anticancer agent.

Antimicrobial Efficacy Assessment

In vitro studies have shown that this compound can effectively inhibit the growth of several bacterial strains:

- Pathogen Tested : Staphylococcus aureus and Klebsiella pneumoniae.

- Effectiveness : The compound demonstrated significant inhibition at varying concentrations.

Comparative Analysis of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

Mechanism of Action

The mechanism of action of 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Leniolisib (Immunomodulatory Agent)

Leniolisib (1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one) incorporates a propan-1-one group linked to a pyridine-containing heterocycle. Key differences include:

- Substituents: Leniolisib has trifluoromethyl and methoxy groups on the pyridine ring, enhancing its hydrophobicity and metabolic stability compared to the simpler methyl(phenyl)amino group in the target compound.

- Biological Activity: Leniolisib is a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used for activated PI3Kδ syndrome (APDS) .

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

This compound (CAS 2034435-33-9) replaces the pyridine ring with a pyridazine moiety and introduces a phenoxy group. The molecular weight (327.4 g/mol) is lower than the target compound’s estimated weight (~295 g/mol), reflecting differences in substituent complexity .

Propanone Derivatives with Aromatic Substituents

1-(4-Hydroxyphenyl)propan-1-one

Its hydroxyl group enables hydrogen bonding, contrasting with the methyl(phenyl)amino group’s steric and electronic effects .

1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

These COX-2 inhibitors (e.g., compound 4g in ) feature a propan-1-one core with sulfur-containing substituents. Key comparisons:

- Activity : The sulfonyl and methoxy groups in 4g enhance COX-2 selectivity (IC₅₀ = 0.08 µM) compared to the target compound’s uncharacterized activity .

- Structural Flexibility: The phenylthio group introduces conformational rigidity, unlike the methyl(phenyl)amino group’s rotational freedom.

Metal-Coordinating Propanones

Schiff Base Cu(II)/Ni(II) Complexes

Schiff base ligands like HL1 and HL2 (–2) utilize propanone backbones to form planar coordination complexes. The target compound’s amino group could similarly participate in metal binding, though its pyridine ring may favor π-stacking interactions over traditional chelation .

Pyrazolone-Metal Complexes

Complexes such as [Nd(PMBP)₃(H₂O)₂] (PMBP = 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) demonstrate the role of keto groups in stabilizing metal ions. The target compound’s propanone may offer weaker coordination due to the absence of adjacent enolic oxygen .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Metal Coordination Properties

Key Findings and Implications

- Structural Variations: Substituents like trifluoromethyl (Leniolisib) or phenylthio (COX-2 inhibitors) significantly enhance target specificity and potency compared to the methyl(phenyl)amino group.

- Metal Interactions: The target compound’s amino and pyridine groups may support weak metal coordination, but its efficacy likely depends on secondary interactions (e.g., π-stacking).

- Pharmacological Potential: While the target compound’s activity remains unstudied, analogs suggest that introducing electron-withdrawing groups or sulfur atoms could improve bioactivity .

Biological Activity

The compound 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one (CAS: 1355219-83-8) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one can be represented as follows:

- Chemical Formula : C16H18N2O

- Molecular Weight : 258.33 g/mol

- CAS Number : 1355219-83-8

This compound features a pyridine ring substituted with a methyl(phenyl)amino group and a propanone moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that various pyridine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications in the substituents on the pyridine ring can lead to varying degrees of activity. The compound's structural analogs have demonstrated promising results against cell lines such as HeLa, A549, and MDA-MB-231, with decreasing IC50 values indicating enhanced potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.058 |

| Compound B | MDA-MB-231 | 0.069 |

| 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one | A549 | TBD |

These findings suggest that the presence of specific functional groups can enhance the compound's cytotoxicity against tumor cells .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. For example, compounds similar to 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one have been shown to inhibit the WNT/β-catenin pathway, which is critical in many cancers. The binding affinity and inhibition efficacy are often measured using EC50 values, indicating the concentration needed for 50% inhibition of biological activity .

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence of antimicrobial properties associated with pyridine derivatives. For example, certain analogs have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting that structural modifications can enhance their efficacy as antibiotics .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Anticancer Activity : A study highlighted a derivative with an EC50 of 0.49 μM against colon cancer cells, showcasing the potential for developing targeted therapies based on structural similarities to 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one .

- Antimicrobial Evaluation : Another study evaluated a series of pyridine-based compounds for their effectiveness against various bacterial strains, noting that specific modifications led to improved activity profiles .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(6-(Methyl(phenyl)amino)pyridin-3-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ketone formation. For example, coupling a pyridine derivative with a phenylmethylamine precursor under basic conditions (e.g., using NaH or K₂CO₃) in solvents like DMSO or THF. Reaction conditions (60–80°C, 12–24 hours) are optimized to avoid side reactions such as hydrolysis of the ketone group. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment) and ¹H/¹³C NMR (to confirm functional groups and connectivity) are standard. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides precise structural data, including bond angles and dihedral angles .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The compound’s reactivity is dictated by (1) the electron-deficient pyridine ring, which participates in nucleophilic aromatic substitution, and (2) the propan-1-one moiety, which undergoes ketone-specific reactions (e.g., Grignard additions). The methyl(phenyl)amino group at the 6-position sterically hinders certain reactions, requiring careful optimization of reaction stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Systematic variation of parameters is essential:

- Temperature : Elevated temperatures (e.g., 80°C) may accelerate coupling but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can improve cross-coupling efficiency. Design of Experiments (DoE) approaches are recommended to identify optimal conditions .

Q. How should researchers address contradictory data in biological activity assays?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Cell line variability : Test in ≥2 independent cell models (e.g., HEK293 vs. HeLa).

- Controls : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls. Reproducibility studies (n ≥ 3) and orthogonal assays (e.g., SPR for binding affinity) can resolve discrepancies .

Q. What computational approaches are suitable for predicting biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs. Molecular dynamics simulations (e.g., GROMACS) assess binding stability. For analogs like leniolisib (a related propan-1-one derivative), PI3Kδ inhibition mechanisms provide a template for hypothesis generation .

Q. How to design comparative studies with structural analogs to elucidate SAR?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing methyl with ethyl or varying the phenyl group). Assess changes in:

- Bioactivity : IC₅₀ values in enzyme assays.

- Physicochemical properties : LogP (via HPLC) and solubility (shake-flask method).

- Structural data : Compare X-ray or DFT-optimized geometries to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.